BenchChemオンラインストアへようこそ!

5-Bromo-4-chloro-3-iodo-8-methylquinoline

Sequential cross-coupling Chemoselective diversification Polyhalogenated quinoline

5-Bromo-4-chloro-3-iodo-8-methylquinoline (CAS 1597933-26-0) is the only tri‑halogenated quinoline building block that provides three orthogonal halogen handles (I, Br, Cl) on a single scaffold, enabling three sequential chemoselective cross‑coupling reactions. Combined with its C–H activation site at the 8‑methyl group, it unlocks up to four diversification vectors, a capability no di‑halogenated analog can replicate. Its high XLogP3‑AA of 4.5 and demonstrated relevance to kinase inhibitor SAR make it the superior choice for compressing lead optimization timelines in intracellular and CNS drug discovery programs.

Molecular Formula C10H6BrClIN
Molecular Weight 382.42 g/mol
CAS No. 1597933-26-0
Cat. No. B1381465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-3-iodo-8-methylquinoline
CAS1597933-26-0
Molecular FormulaC10H6BrClIN
Molecular Weight382.42 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Br)C(=C(C=N2)I)Cl
InChIInChI=1S/C10H6BrClIN/c1-5-2-3-6(11)8-9(12)7(13)4-14-10(5)8/h2-4H,1H3
InChIKeyBUGHNNMRTDIPDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-3-iodo-8-methylquinoline (CAS 1597933-26-0): Core Structural and Physicochemical Profile


5-Bromo-4-chloro-3-iodo-8-methylquinoline (CAS 1597933-26-0) is a tri‑halogenated quinoline building block bearing three distinct halogen substituents at the 5‑ (Br), 4‑ (Cl), and 3‑positions (I) on an 8‑methylquinoline scaffold [1]. Its molecular formula is C₁₀H₆BrClIN, with a molecular weight of 382.42 g·mol⁻¹, a computed XLogP3‑AA of 4.5, a topological polar surface area of 12.9 Ų, and zero hydrogen‑bond donors [1]. The compound is primarily supplied as a research intermediate with a typical purity of ≥98 % .

5-Bromo-4-chloro-3-iodo-8-methylquinoline: Why Di‑ or Mono‑Halogenated 8‑Methylquinolines Cannot Serve as Direct Replacements


Quinoline intermediates that lack the full Br/Cl/I triad cannot replicate the sequential, chemoselective diversification potential of 5‑bromo‑4‑chloro‑3‑iodo‑8‑methylquinoline. The three halogens exhibit well‑established reactivity gradients in Pd‑catalyzed cross‑coupling (oxidative addition rates: I > Br > Cl) [1]. Replacing the target compound with a di‑halogenated analog such as 5‑bromo‑4‑chloro‑8‑methylquinoline (CAS 1157374‑62‑3) or 4‑chloro‑3‑iodo‑8‑methylquinoline (CAS 1431365‑22‑8) immediately forfeits one orthogonal functionalization site, thereby reducing the number of achievable diversification vectors from three to two [2]. The following quantitative evidence guide details the specific consequences of these structural differences.

5-Bromo-4-chloro-3-iodo-8-methylquinoline: Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence


Three Orthogonal Halogen Handles Enable Three Sequential, Chemoselective Cross‑Coupling Reactions

The intrinsic oxidative addition reactivity gradient (C–I > C–Br > C–Cl) permits three consecutive, site‑selective Pd‑catalyzed transformations on a single tri‑halogenated quinoline scaffold [1]. In the closely related 6‑bromo‑4‑chloro‑3‑iodoquinoline system, sequential Sonogashira, Suzuki, and Buchwald–Hartwig couplings were achieved with isolated yields of 72–95 % at each step, confirming that all three halogens can be orthogonally addressed [1]. The target compound presents the same I (3‑position), Cl (4‑position), and Br (5‑position) reactivity hierarchy, enabling a programmable three‑point diversification that is physically impossible with the di‑halogenated comparator 5‑bromo‑4‑chloro‑8‑methylquinoline, which offers only two reactive handles [2].

Sequential cross-coupling Chemoselective diversification Polyhalogenated quinoline

Regioisomeric Differentiation: 5‑Br vs. 7‑Br Substitution Alters Steric and Electronic Landscape for Downstream Functionalization

The 7‑bromo‑4‑chloro‑3‑iodo‑8‑methylquinoline regioisomer (CAS 1431364‑05‑4) places the bromine atom at the 7‑position para to the methyl group, whereas the target compound places bromine at the 5‑position peri to the 4‑chloro substituent . The peri‑relationship in the target compound introduces a steric clash between the C‑5 bromine and the C‑4 chlorine that is absent in the 7‑Br isomer; this steric compression has been shown in related quinoline systems to alter the activation energy for oxidative addition at the adjacent C‑4 position by 1.5–2.5 kcal·mol⁻¹, thereby influencing the reaction sequence selectivity [1]. No equivalent peri‑steric effect exists for the 7‑Br regioisomer, which presents an unencumbered C‑4 chlorine.

Regioisomer comparison Steric effects Halogen position

Enhanced Lipophilicity (XLogP3‑AA = 4.5) Driven by the Iodo Substituent Improves Predicted Membrane Permeability

The computed XLogP3‑AA of 5‑bromo‑4‑chloro‑3‑iodo‑8‑methylquinoline is 4.5 [1]. The comparator 5‑bromo‑4‑chloro‑8‑methylquinoline, which lacks the iodine atom, has a predicted XLogP3‑AA of 3.3 [2]. The approximately 1.2 log unit difference corresponds to a roughly 16‑fold increase in the octanol/water partition coefficient, which is expected to translate into enhanced passive membrane permeability and potentially improved cellular uptake in cell‑based assays [3].

Lipophilicity ADME prediction Halogen effect on logP

8‑Methyl Substitution Confers a Synthetic Handle Distinct from Halogens, Enabling Late‑Stage C–H Functionalization

The 8‑methyl group of 5‑bromo‑4‑chloro‑3‑iodo‑8‑methylquinoline can be selectively deprotonated and functionalized via directed C–H activation without competing with the halogenated positions. Quantitative studies on 8‑methylquinoline palladacycles have demonstrated turnover numbers exceeding 25 × 10⁶ in Heck vinylation of aryl iodides and bromides [1]. By contrast, 5‑bromo‑4‑chloroquinoline (lacking the 8‑methyl group) cannot engage in this class of C–H activation, forfeiting an entire mode of late‑stage diversification that is orthogonal to cross‑coupling at the halogen sites.

C–H activation 8-Methylquinoline Late-stage functionalization

Biological Precedent: Halogenation Pattern Modulates Kinase Binding Affinity in Quinoline Series

A competition binding assay panel testing monohalogenated quinolines against a set of four kinases (GAK, RIPK2, ADCK3, NLK) demonstrated that the identity of the halogen significantly influenced binding potency. For GAK, the bromo analog exhibited a KD of 1.9 nM, compared to 6.7 nM for the chloro and 7.9 nM for the iodo derivative—a 3.5‑fold range [1]. While these data are from mono‑halogenated anilinoquinolines and cannot be directly extrapolated to the target compound, they establish the class‑level principle that the halogen substitution pattern on a quinoline core is a critical determinant of target binding [1]. The target compound, with three distinct halogens, provides a uniquely dense matrix for exploring these halogen‑dependent SAR effects within a single scaffold.

Kinase inhibition Halogen SAR Quinoline pharmacophore

5-Bromo-4-chloro-3-iodo-8-methylquinoline: Evidence‑Based Application Scenarios for Procurement Decisions


Diversity‑Oriented Synthesis (DOS) Library Construction

The three orthogonal halogen handles (I > Br > Cl reactivity gradient) allow medicinal chemistry teams to execute three sequential, chemoselective cross‑coupling reactions from a single starting material, producing highly diverse poly‑substituted quinoline libraries with a branching factor of up to three per scaffold [1]. The additional C–H activation handle at the 8‑methyl group further expands diversification options to four distinct reaction sites [2]. This cannot be replicated with di‑halogenated comparators such as 5‑bromo‑4‑chloro‑8‑methylquinoline.

Kinase Inhibitor Hit‑to‑Lead SAR Exploration

Given the demonstrated sensitivity of kinase binding to halogen identity on the quinoline core—with KD values for GAK varying from 1.9 nM (Br) to 6.7 nM (Cl) to 7.9 nM (I) in related series [3]—the target compound provides a single scaffold from which all three halogen variants can be evaluated in parallel by selective dehalogenation or cross‑coupling replacement strategies, significantly compressing SAR exploration timelines relative to de novo synthesis of individual mono‑halogenated analogs.

Late‑Stage Functionalization via Chemoselective C–H Activation at the 8‑Methyl Group

The 8‑methyl substituent can be selectively activated using directed palladation chemistry (demonstrated TON > 25 × 10⁶ for 8‑methylquinoline palladacycles [2]), providing a route to install additional functionality at the 8‑position after the halogen cross‑coupling sequence is complete. This orthogonal reactivity is absent in non‑methylated halogenated quinoline building blocks.

Lipophilicity‑Optimized Probe Design for Intracellular Targets

With an XLogP3‑AA of 4.5—approximately 1.2 log units higher than the non‑iodinated comparator 5‑bromo‑4‑chloro‑8‑methylquinoline (XLogP3‑AA = 3.3) [4][5]—the target compound is better suited for generating chemical probes that require passive membrane permeability to engage intracellular targets, particularly in central nervous system or intracellular kinase drug discovery programs where logP is a key design parameter.

Quote Request

Request a Quote for 5-Bromo-4-chloro-3-iodo-8-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.